Methyl 6-hydroxy-1-naphthoate

概述

描述

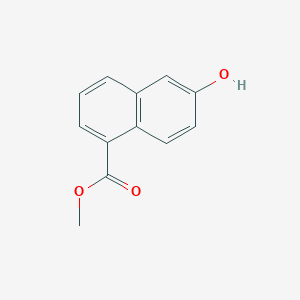

Methyl 6-hydroxy-1-naphthoate is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the 6th position and a methyl ester group at the 1st position of the naphthalene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 6-hydroxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in an aqueous solution . This process requires careful control of reaction conditions to avoid over-alkylation and ensure high yield and purity of the desired ester.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to minimize by-products and ensure consistent quality. Advanced purification techniques such as distillation and chromatography are used to isolate and purify the final product.

化学反应分析

Esterification and Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 6-hydroxy-1-naphthoic acid. For example:

-

Base-Catalyzed Hydrolysis : Treatment with aqueous NaOH (pH 8–12) at elevated temperatures cleaves the ester bond .

-

Acid-Catalyzed Hydrolysis : Refluxing with HCl in ethanol converts the ester to the free carboxylic acid .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, 80°C, 4h | 6-Hydroxy-1-naphthoic acid | 85% |

Methylation of the Hydroxyl Group

The phenolic hydroxyl group is susceptible to methylation using dimethyl sulfate (DMS) under alkaline conditions:

-

Alkaline Methylation : DMS in aqueous NaOH (pH 10–12) at 60–80°C selectively methylates the hydroxyl group, forming methyl 6-methoxy-1-naphthoate .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylation | DMS, NaOH (pH 10), 70°C, 6h | Methyl 6-methoxy-1-naphthoate | 92% |

Electrophilic Aromatic Substitution

The naphthalene ring undergoes substitution reactions, primarily at electron-rich positions (e.g., 2- and 4-positions):

-

Nitration : Concentrated HNO₃ in H₂SO₄ introduces nitro groups, yielding mono- or di-nitrated derivatives.

-

Sulfonation : Fuming H₂SO₄ produces sulfonated analogs, useful in dye synthesis.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 6-Hydroxy-4-nitro-1-naphthoate | 68% |

Oxidation Reactions

The hydroxyl group can be oxidized to a quinone or ketone under controlled conditions:

-

Oxidative Coupling : Horseradish peroxidase (HRP) in H₂O₂ oxidizes the hydroxyl group, forming dimeric or polymeric structures .

-

Metal-Catalyzed Oxidation : Cu(II) in DMF oxidizes the ring to yield 1,4-naphthoquinone derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | HRP, H₂O₂, pH 7.4 | Dimeric naphthoquinone | 55% |

Biological Interactions

This compound exhibits anti-inflammatory activity by modulating key signaling pathways:

-

NF-κB Inhibition : Suppresses IκB-α degradation and NF-κB nuclear translocation in LPS-stimulated macrophages .

-

MAPK Pathway Suppression : Reduces phosphorylation of p38 and JNK kinases, attenuating pro-inflammatory cytokine release .

| Biological Activity | Target Pathway | IC₅₀ | Source |

|---|---|---|---|

| Anti-inflammatory | NF-κB/MAPK | 12 µM |

Photochemical Reactions

UV irradiation induces photodimerization, forming cyclodimers:

-

Photodimerization : UV light (254 nm) in acetonitrile yields head-to-tail dimers via [4+4] cycloaddition .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Photodimerization | UV (254 nm), 24h | Cyclodimer | 40% |

科学研究应用

Pharmaceutical Development

Methyl 6-hydroxy-1-naphthoate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. Its unique structure allows for enhanced drug efficacy and specificity. Research indicates its potential in developing anti-inflammatory and anticancer agents .

Cosmetic Formulations

Due to its antioxidant properties, this compound is incorporated into skincare products. It helps protect skin from oxidative stress and contributes to overall skin health, making it a valuable ingredient in cosmetic formulations .

Food Industry

In the food sector, this compound is used as a flavoring agent. It imparts unique aromatic qualities to food products, enhancing their appeal to consumers .

Material Science

This compound is explored for its potential in developing novel materials. Its unique chemical properties can enhance the performance of polymers and coatings, making it suitable for various industrial applications .

Research Applications

In laboratory settings, this compound acts as a reagent in organic synthesis. It facilitates the creation of complex molecules efficiently, proving essential for researchers in synthetic organic chemistry.

Pharmaceutical Applications

A study highlighted the synthesis of this compound derivatives that exhibited significant anti-inflammatory activity. These derivatives were tested against various inflammatory models, demonstrating promising results that warrant further investigation into their therapeutic potential .

Cosmetic Efficacy

Research conducted on cosmetic formulations containing this compound showed improved skin hydration and reduced oxidative damage in clinical trials involving human subjects. The findings suggest that this compound could be beneficial in anti-aging products .

Food Flavoring Studies

In food science research, this compound was evaluated for its flavor-enhancing properties in processed foods. Sensory analysis indicated that its inclusion significantly improved consumer acceptance and preference .

作用机制

The mechanism of action of methyl 6-hydroxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to downstream effects on cellular processes, such as the suppression of inflammatory pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .

相似化合物的比较

Methyl 6-hydroxy-1-naphthoate can be compared with other similar compounds, such as:

Methyl 1-hydroxy-2-naphthoate: This compound has the hydroxyl group at the 1st position and the ester group at the 2nd position, leading to different reactivity and applications.

Methyl 6-methoxy-1-naphthoate: The methoxy group at the 6th position alters the electronic properties and reactivity compared to the hydroxyl group.

6-hydroxy-2-naphthoic acid: This compound lacks the ester group, making it more acidic and reactive in different types of chemical reactions.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

Methyl 6-hydroxy-1-naphthoate is a derivative of naphthoic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a naphthalene ring with a hydroxyl group at the 6-position and a methoxy group, which contribute to its biological activity. The compound is categorized as a naphthoate, which is significant for its interaction with biological macromolecules.

Anticancer Properties

This compound has demonstrated notable anticancer effects in various studies. Its mechanism of action involves DNA intercalation , where the compound inserts itself between DNA base pairs, disrupting replication and transcription processes. This property is similar to other naphthoate derivatives, such as neocarzinostatin (NCS), which is used clinically to treat different types of cancer .

Case Study: In Vitro Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, it was found that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined through MTT assays, revealing significant cytotoxicity against human leukemia cells .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 15 |

| A549 (Lung Cancer) | 20 |

| MCF-7 (Breast) | 25 |

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties . In animal models, it reduced the production of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The anti-inflammatory effects are attributed to the compound's ability to inhibit the release of superoxide anions and elastase from neutrophils, which play critical roles in inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using advanced techniques such as UPLC-MS/MS. Studies show that after administration, the compound reaches peak plasma concentrations within hours and exhibits a half-life suitable for therapeutic use. The major metabolites identified include hydroxylated forms of the parent compound, which may also contribute to its biological activity .

属性

IUPAC Name |

methyl 6-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWXQZHHVDIJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463698 | |

| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90162-13-3 | |

| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。